An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-N-methylpropanamide
An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-N-methylpropanamide
This guide provides a comprehensive technical overview of 3-Mercapto-N-methylpropanamide, designed for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also field-proven insights into the molecule's synthesis, reactivity, and handling, grounded in established chemical principles.
Molecular Overview and Physicochemical Properties
3-Mercapto-N-methylpropanamide (CAS: 52334-99-3) is a bifunctional molecule featuring a terminal thiol (sulfhydryl) group and a secondary amide.[1][2] This unique combination of functional groups dictates its chemical behavior, making it a subject of interest for applications ranging from polymer chemistry to bioconjugation and materials science.
The thiol group is a potent nucleophile and is readily susceptible to oxidation, while the amide bond offers hydrolytic lability under specific conditions, providing a dualistic reactivity profile.
Molecular Structure
The structure of 3-Mercapto-N-methylpropanamide is characterized by a three-carbon chain separating the thiol and amide functionalities.
Caption: 2D structure of 3-Mercapto-N-methylpropanamide.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Mercapto-N-methylpropanamide. It is crucial to note that experimental data for properties such as melting and boiling points are not consistently reported in public literature, which is common for specialized, non-commodity chemicals.
| Property | Value | Source |
| IUPAC Name | N-methyl-3-sulfanylpropanamide | [1] |
| CAS Number | 52334-99-3 | [1][3] |
| Molecular Formula | C₄H₉NOS | [1][4] |
| Molecular Weight | 119.19 g/mol | [1] |
| Polar Surface Area (PSA) | 71.39 Ų | [4] |
| LogP | 0.89260 | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |
Synthesis Pathway and Experimental Protocol
The synthesis of 3-Mercapto-N-methylpropanamide can be efficiently achieved via the aminolysis of a 3-mercaptopropionate ester, such as methyl 3-mercaptopropionate, with methylamine. This approach is favored for its high atom economy and straightforward execution.
Synthesis Workflow
The logical flow for this synthesis involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.
Caption: General workflow for the synthesis of 3-Mercapto-N-methylpropanamide.
Detailed Synthesis Protocol
This protocol is adapted from a similar synthesis of an N-alkyl mercaptopropionamide.[6] The primary causality for specific steps, such as running the reaction under an inert atmosphere, is to prevent the oxidative dimerization of the thiol-containing starting material and product.
-
Reactor Setup: Equip a multi-necked reaction vessel with a magnetic stirrer, a thermometer, and a gas inlet connected to a nitrogen or argon source. The outlet should be vented through a trap containing bleach to neutralize any volatile mercaptan vapors.
-
Reagent Charging: To the vessel, add isopropanol (2 mL), followed by methyl 3-mercaptopropionate (2.0 g, 16.64 mmol).
-
Amine Addition: Add a solution of methylamine (e.g., 40% in water or an appropriate molar equivalent in a suitable solvent) (1.05 eq, ~17.5 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture under a nitrogen atmosphere. Maintain the internal temperature between 30-35°C for approximately 20 hours. The controlled temperature is a balance between ensuring a sufficient reaction rate and preventing side reactions or product degradation.
-
Workup and Extraction: After the reaction is complete (monitored by TLC or GC-MS), add dichloromethane (20 mL) to dilute the mixture. Transfer the solution to a separatory funnel. Wash sequentially with 0.1 N HCl to remove excess methylamine, followed by a brine wash to remove residual water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, which is often an oily solid. Further purification can be achieved via silica gel chromatography if necessary.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-Mercapto-N-methylpropanamide is dominated by its two functional groups. Understanding these distinct reactivities is critical for its application in further chemical transformations.
Thiol Group Reactivity: Oxidation Pathways
The sulfur atom in the thiol group is susceptible to oxidation and can exist in multiple oxidation states.[7] This reactivity is fundamental in fields like redox biology and polymer chemistry.[8][9]
Mild Oxidation to Disulfide: In the presence of mild oxidizing agents, or even atmospheric oxygen, thiols readily undergo oxidative coupling to form disulfides.[7][10] This reaction is reversible with the use of a reducing agent.[7]
Caption: Oxidation of a thiol (R-SH) to a disulfide (R-S-S-R).
Strong Oxidation to Sulfonic Acid: The use of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the thiol group, typically through a sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) intermediate, to the stable sulfonic acid (R-SO₃H).[7][8][11]
Caption: Stepwise oxidation of a thiol to a sulfonic acid.
Amide Group Reactivity: Hydrolysis
Amide bonds are notably stable, but they can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat.[12][13] This reaction breaks the amide bond to yield a carboxylic acid and an amine.[14][15]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon.[12] This "activation" step is crucial as it makes the otherwise unreactive carbonyl group susceptible to nucleophilic attack by water.
-
Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
-
Elimination: The C-N bond cleaves, and the amine leaves as a neutral molecule.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst.
Base-Promoted Hydrolysis (Saponification): In basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[14][16] This process is not truly catalytic as the hydroxide is consumed.
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the amide ion (⁻NHR), which is a strong base.
-
Acid-Base Reaction: The amide ion immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and a neutral amine.
-
Protonation: An acidic workup is required in a final, separate step to protonate the carboxylate and yield the neutral carboxylic acid.[14]
Safety, Handling, and Storage
Hazard Profile: Aggregated GHS data indicates that 3-Mercapto-N-methylpropanamide is toxic if swallowed and harmful in contact with skin or if inhaled.[1]
-
H301: Toxic if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
Handling and Personal Protective Equipment (PPE): Given its hazard profile, handling should occur in a well-ventilated area or a chemical fume hood.[17] Standard PPE, including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory.[17]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[5] An inert atmosphere is recommended for long-term storage to prevent oxidation of the thiol group. It is incompatible with strong bases, reducing agents, and oxidizing agents.[17]
Potential Applications
The dual functionality of 3-Mercapto-N-methylpropanamide makes it a versatile building block.
-
Polymer and Materials Science: The thiol group can participate in thiol-ene "click" reactions or serve as a chain transfer agent in polymerization.
-
Bioconjugation: The thiol group can be used to attach the molecule to biomolecules or surfaces.
-
Pharmaceutical Research: Mercaptoacetamide derivatives have been investigated as potential inhibitors for enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[18]
-
Agrochemicals: Related mercaptan-containing molecules are used as intermediates in the synthesis of agrochemicals.[19]
References
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Preparation and Reactions of Thiols. Retrieved from [Link]
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Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
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AK Lectures. (n.d.). Hydrolysis of Amides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Mercapto-N-methylpropanamide. PubChem. Retrieved from [Link]
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Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148–157. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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Chemistry LibreTexts. (2021, October 28). 6.5: Oxidation of Thiols. Retrieved from [Link]
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ResearchGate. (n.d.). THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. Retrieved from [Link]
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Chemsrc. (2025, August 25). Propanamide, 3-mercapto-N-methyl-. Retrieved from [Link]
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Chemicalbridge. (n.d.). 3-Mercapto-N-methylpropanamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Propanamide, 3-mercapto-N-methyl- - Substance Details. SRS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(n-octyl)-3-mercaptopropionamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Propanenitrile, 3-mercapto-. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]
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PubMed. (n.d.). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Retrieved from [Link]
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